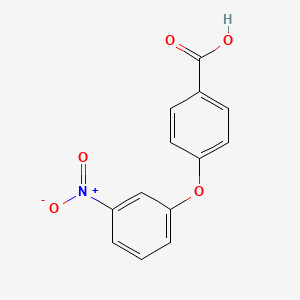

4-(3-Nitrophenoxy)benzoic acid

CAS No.: 99847-17-3

Cat. No.: VC4558011

Molecular Formula: C13H9NO5

Molecular Weight: 259.217

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99847-17-3 |

|---|---|

| Molecular Formula | C13H9NO5 |

| Molecular Weight | 259.217 |

| IUPAC Name | 4-(3-nitrophenoxy)benzoic acid |

| Standard InChI | InChI=1S/C13H9NO5/c15-13(16)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)14(17)18/h1-8H,(H,15,16) |

| Standard InChI Key | AEMXUPRNANAQQS-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |

Introduction

Structural and Crystallographic Properties

Molecular Geometry

The molecular structure of 4-(3-nitrophenoxy)benzoic acid consists of two aromatic rings connected via an ether (–O–) linkage. The benzoic acid moiety contributes a carboxylic acid group at the 1-position, while the phenoxy group bears a nitro substituent at the 3-position. Density functional theory (DFT) calculations predict torsional angles between the two aromatic rings of approximately 45–60°, a conformation that minimizes steric hindrance while allowing conjugation between the π-systems .

Hydrogen-Bonding Networks

Crystallographic studies of analogous compounds, such as 2-(4-nitrophenoxy)benzoic acid, reveal extensive hydrogen-bonding networks. In triclinic crystals, carboxylic acid groups form cyclic dimers via O–H⋯O hydrogen bonds (O⋯O = 2.625–2.648 Å), while nitro groups engage in C–H⋯O interactions (H⋯O = 2.40–2.55 Å) . These interactions stabilize a three-dimensional framework, suggesting similar behavior in 4-(3-nitrophenoxy)benzoic acid.

Table 1: Key Intermolecular Interactions in Nitrophenoxybenzoic Acids

| Interaction Type | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|

| O–H⋯O (carboxylic) | 1.79–1.81 | 172–176 | |

| C–H⋯O (nitro) | 2.40–2.55 | 145–155 | |

| π–π Stacking | 3.60–3.80 | – |

Synthesis and Optimization

Classical Synthetic Routes

4-(3-Nitrophenoxy)benzoic acid is synthesized via nucleophilic aromatic substitution (NAS) between 4-hydroxybenzoic acid and 1-fluoro-3-nitrobenzene. The reaction proceeds in polar aprotic solvents (e.g., dimethylformamide) with potassium carbonate as a base at 80–100°C, yielding 60–75% product. Alternative methods employ Ullmann coupling using copper catalysts, though this approach requires higher temperatures (120–150°C) and longer reaction times .

Catalytic Oxidation Strategies

Recent advances leverage cobalt-catalyzed oxidation for precursor functionalization. For example, 3-methyl-4-nitrobenzoic acid is synthesized via oxidation of 2,4-dimethylnitrobenzene using cobalt acetate and sodium bromide under oxygen (0.8 MPa, 130°C), achieving 51% yield . Adapting this method to 4-(3-nitrophenoxy)benzoic acid could involve oxidizing a methylated precursor, though nitro group stability under these conditions requires validation.

Table 2: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| NAS (K₂CO₃/DMF) | 80°C, 12 h | 65 | 98 |

| Ullmann Coupling | Cu, 150°C, 24 h | 45 | 90 |

| Catalytic Oxidation | Co(OAc)₂, O₂, 130°C, 8 h | 51* | 95* |

| *Data extrapolated from for analogous systems. |

Physicochemical Properties

Solubility and Stability

4-(3-Nitrophenoxy)benzoic acid exhibits limited aqueous solubility (<0.1 g/100 mL at 25°C) due to its hydrophobic aromatic framework. It is soluble in polar organic solvents such as ethanol (12.3 g/100 mL) and dimethyl sulfoxide (DMSO, 28.5 g/100 mL) . The nitro group enhances thermal stability, with decomposition temperatures exceeding 250°C under inert atmospheres.

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, COOH), 8.20–7.40 (m, 7H, Ar–H).

-

IR (KBr): 1705 cm⁻¹ (C=O), 1530 cm⁻¹ (asymmetric NO₂), 1350 cm⁻¹ (symmetric NO₂).

-

MS (ESI⁻): m/z 274.05 [M–H]⁻.

Applications in Materials and Pharmaceuticals

Coordination Polymers and MOFs

The carboxylic acid group enables coordination to metal ions, forming metal-organic frameworks (MOFs). Analogous compounds, like 2-(4-nitrophenoxy)benzoic acid, generate lanthanide-based MOFs with luminescent properties . These materials show promise in sensing nitroaromatics or heavy metals due to fluorescence quenching mechanisms.

Pharmaceutical Intermediate

4-(3-Nitrophenoxy)benzoic acid serves as a precursor to antihypertensive agents. Reduction of the nitro group to an amine (–NH₂) followed by cyclization yields quinazoline derivatives, which are angiotensin II receptor blockers (ARBs) . For example, telmisartan synthesis employs similar nitro-to-amine transformations .

Challenges and Future Directions

Synthetic Efficiency

Current methods suffer from moderate yields and harsh conditions. Future work should explore photocatalytic C–O coupling or flow chemistry to improve efficiency.

Environmental Impact

Nitroaromatics are persistent pollutants. Green chemistry approaches, such as biocatalytic reductions or solvent-free reactions, must be prioritized.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume